molecular formula C8H5BrO2S B188864 3-Bromo-1-benzothiophene 1,1-dioxide CAS No. 16957-97-4

3-Bromo-1-benzothiophene 1,1-dioxide

Cat. No.: B188864
CAS No.: 16957-97-4
M. Wt: 245.09 g/mol
InChI Key: BWCBGYFBSVPRLL-UHFFFAOYSA-N
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Description

3-Bromo-1-benzothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C8H5BrO2S It is a derivative of benzothiophene, where the sulfur atom is oxidized to a sulfone group, and a bromine atom is substituted at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 3-Bromo-1-benzothiophene 1,1-dioxide involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This process forms a quaternary spirocyclization intermediate through selective ipso-addition, followed by an S-migration process to yield the desired product . The reaction typically uses graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature, with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the electrochemical synthesis method mentioned above could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

3-bromo-1-benzothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCBGYFBSVPRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2(=O)=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168727
Record name NSC 133589
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Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16957-97-4
Record name NSC 133589
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Record name 16957-97-4
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Record name 3-bromo-1lambda6-benzothiophene-1,1-dione
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Record name 3-Bromobenzo[b]thiophene 1,1-dioxide
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